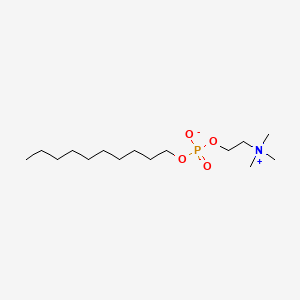
Abscisic acid
Vue d'ensemble
Description
Synthesis Analysis
ABA biosynthesis involves a complex interplay of pathways across different organisms. In fungi, ABA synthesis proceeds through an unusual sesquiterpene synthase BcABA3, catalyzing a novel three-step reaction mechanism to form ABA from farnesyl diphosphate. This pathway represents a significant departure from typical sesquiterpene synthases, suggesting a new enzyme family within this biosynthetic route (Takino et al., 2018). In contrast, plants follow a distinct pathway starting with the cleavage of carotenoids such as zeaxanthin, leading to the production of ABA through several enzymatic steps, including epoxidation and oxidative cleavage (Jia et al., 2021).
Molecular Structure Analysis
ABA's molecular structure is characterized by a 15-carbon skeleton, derived from isoprenoid biosynthesis, which is a common pathway in both plants and microbes. The structural complexity of ABA underlines its diverse physiological roles and its ability to interact with multiple receptor systems across different species.
Chemical Reactions and Properties
ABA's chemical nature allows it to participate in various signaling pathways, primarily through its interaction with specific receptors such as PYR/PYL/RCAR in plants, leading to the activation of ABA-responsive gene expression. The molecular interaction between ABA and its receptors triggers a cascade of downstream signaling events, crucial for plant adaptation to environmental stresses (Dong et al., 2016).
Applications De Recherche Scientifique
Plant Growth and Development
Abscisic acid (ABA) is a key phytohormone in plants, playing a crucial role in regulating various growth and developmental processes. It is involved in stomatal closure, cuticular wax accumulation, leaf senescence, bud dormancy, seed germination, osmotic regulation, and growth inhibition. ABA's role is particularly significant in the plant's response to abiotic and biotic stresses, mediated through transcriptional and posttranscriptional mechanisms (Chen et al., 2019).
Role in Plant Defense
ABA has a complex role in plant defense, particularly in response to biotic stress like pathogen attacks. It influences the plant's disease phenotype based on factors like ABA concentration, plant age, and pathogen lifestyle. The exact nature of its role in defense – whether positive or negative – is still under research, with data science approaches providing insights into this area (Stevens et al., 2022).
Water Stress Response in Plants
ABA plays a central role in plant response to water deficit by inducing stomatal closure, thus conserving water. Research on soybean showed that exogenous ABA application can induce osmotic adjustment, improve leaf water relations, and enhance water use efficiency. However, it may not necessarily benefit grain yield in water deficit conditions (He et al., 2019).
Influence on Cereal Stress Response
In cereals like wheat and barley, ABA is involved in tolerance mechanisms against common abiotic stresses such as drought, salinity, or extreme temperatures. However, it can also increase susceptibility to environmental stressors by accelerating senescence or inducing seed dormancy (Gietler et al., 2020).
Modulation of Water Use Efficiency
ABA signaling can be exploited to enhance water use efficiency (WUE) in plants. This involves modulating ABA responses, such as by overexpression of specific ABA receptors or deficiency of ABA coreceptors, to achieve higher water productivity without growth trade-offs (Yang et al., 2019).
Ripening and Quality of Non-Climacteric Fruits
ABA is a dominant regulator of ripening and quality in non-climacteric fruits, with strawberries being a key example. It regulates aspects like color, flavor development, and fruit softening. The understanding of ABA in strawberry ripening has contributed to broader insights into non-climacteric fruit ripening mechanisms (Li et al., 2022).
Influence on Sugar Metabolism in Fruits
Research on tomatoes has shown that exogenous ABA treatment can influence sugar metabolism, affecting aspects like fruit weight, sugar content, and enzyme activities involved in sugar processing, ultimately improving fruit quality (Hong-yun et al., 2021).
Drought Stress Tolerance in Maize
ABA plays a significant role in enhancing drought stress tolerance in maize. Exogenous ABA application can positively affect morphological, physiological, and biochemical parameters under drought conditions, improving plant growth characteristics and drought resistance (Ramya et al., 2022).
Tomato Fruit Quality Enhancement
ABA application in agriculture has shown promising results in improving tomato fruit quality parameters such as soluble solids, total and soluble pectins, titratable acidity, and flesh firmness, thereby enhancing the overall quality of the fruits (Balate et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDBLDQVAYHNE-QHFMCZIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701033205 | |
| Record name | (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14398-53-9, 21293-29-8 | |
| Record name | Abscisic acid, (-)-(2Z,4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABSCISIC ACID, (-)-(2Z,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7961S98F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does abscisic acid interact with its target, and what are the downstream effects of this interaction?
A1: Abscisic acid interacts with a family of soluble PYR/PYL/RCAR receptors. [] This interaction inactivates type 2C protein phosphatases (PP2Cs), which act as negative regulators of ABA signaling. [] This inactivation allows the activation of downstream Snf1-related protein kinases (SnRK2s), triggering a phosphorylation cascade that ultimately leads to ABA-mediated responses, such as stomatal closure and gene expression. []
Q2: Can you elaborate on the role of protein phosphorylation in abscisic acid signaling?
A2: Abscisic acid signaling involves a complex interplay of protein kinases and phosphatases. While PP2Cs act as negative regulators, SnRK2s, particularly SnRK2.2, -2.3, and -2.6, are positive regulators of ABA signaling. [] These kinases are activated through autophosphorylation upon ABA-induced PP2C inhibition. [] This phosphorylation cascade ultimately leads to the activation of downstream transcription factors, such as ABF2, which regulate the expression of ABA-responsive genes. []
Q3: Does abscisic acid interact with other plant hormones?
A3: Yes, abscisic acid interacts with other plant hormones, notably cytokinins. Studies suggest that cytokinins can antagonize abscisic acid effects by enhancing its metabolism, promoting the conversion of abscisic acid to phaseic acid, and potentially suppressing xanthoxal oxidation. []
Q4: What is the molecular formula, weight, and available spectroscopic data for abscisic acid?
A4: Abscisic acid has the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol. Spectroscopic data, such as IR and ORD, have been used to confirm the purity and identity of abscisic acid isolated from plant sources. [, ]
Q5: How stable is abscisic acid under different environmental conditions?
A5: Abscisic acid can be metabolized by plant tissues into various compounds, including phaseic acid, dihydrophaseic acid, and other polar metabolites. [, ] This metabolism can vary depending on the plant species, tissue type, and environmental conditions. For instance, cold stratification can lead to increased abscisic acid metabolism in dormant ash seeds. []
Q6: Are there any specific methods or formulations to enhance the stability or bioavailability of abscisic acid for research or application purposes?
A6: While the provided research does not delve into specific formulation strategies for abscisic acid, studies often utilize solvents like aqueous acetone with Tween 20 for exogenous application. [] Further research is needed to explore targeted delivery methods and formulations that optimize its stability and bioavailability.
Q7: What are the primary physiological effects of abscisic acid in plants?
A7: Abscisic acid plays a crucial role in regulating plant responses to various stresses, including drought, salinity, and extreme temperatures. [] One of its primary functions is regulating stomatal closure to reduce water loss during drought stress. [, ] It also influences seed dormancy and germination, often acting antagonistically with gibberellins. [, , ]
Q8: How does abscisic acid contribute to plant adaptation to drought stress?
A8: Abscisic acid levels increase in response to drought stress, triggering a cascade of events that help plants conserve water and survive under low water conditions. [, ] This includes inducing stomatal closure to reduce transpiration, promoting root growth to enhance water uptake, and regulating the expression of stress-responsive genes involved in osmotic adjustment and detoxification of reactive oxygen species. [, , ]
Q9: What are some key genes involved in abscisic acid biosynthesis and signaling?
A10: Several genes play crucial roles in abscisic acid biosynthesis and signaling pathways. NCED genes are involved in the early steps of ABA biosynthesis. [, ] In ABA signaling, genes like ABI1 and ABI2 encode protein phosphatases that negatively regulate the pathway. [] Transcription factors like ABF2 and MYB96 are positive regulators, controlling the expression of downstream ABA-responsive genes. [, ]
Q10: What are some valuable research tools and techniques used to study abscisic acid?
A11: Researchers employ various techniques to study abscisic acid. These include: * Gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying abscisic acid and its metabolites in plant tissues. [] * Liquid chromatography-mass spectrometry (LC-MS) for analyzing abscisic acid levels and investigating its metabolic pathways. [] * Gene expression analysis (e.g., real-time PCR) to study the expression patterns of ABA-related genes under different conditions. [] * Genetic manipulation (e.g., overexpression, RNA interference) to investigate the functions of specific genes involved in abscisic acid biosynthesis and signaling. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)

![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid](/img/structure/B1218607.png)



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-azidophenyl) hydrogen phosphate](/img/structure/B1218613.png)
![4,8'-Dihydroxyspiro[2,11-dioxatricyclo[13.2.2.03,8]nonadeca-1(17),3(8),4,6,15,18-hexaene-13,3'-4,7-dioxatricyclo[7.3.0.02,6]dodeca-1(9),2(6)-diene]-5',10',12-trione](/img/structure/B1218615.png)




